

An In-depth Technical Guide to C-Peptide 2 in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C-Peptide 2, rat

Cat. No.: B3028955

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the normal physiological range of C-Peptide 2 in Sprague-Dawley rats, detailed experimental protocols for its measurement, and an exploration of its biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in preclinical studies utilizing the Sprague-Dawley rat model.

Physiological Range of C-Peptide in Sprague-Dawley Rats

C-peptide is co-secreted with insulin in equimolar amounts from pancreatic β -cells, making it a reliable marker of endogenous insulin secretion. In rats, there are two forms of C-peptide, C-Peptide 1 and C-Peptide 2. The following table summarizes the reported physiological ranges of C-peptide in healthy and diabetic Sprague-Dawley rats. It is important to note that values can vary between laboratories and with the specific assay used.

| Parameter | Condition | Strain | Value | Unit Conversion (approx.) |
|--------------------------|--------------|---------------|---------------------|---------------------------|
| Fasting Serum C-Peptide | Normal Diet | Wistar Rats | 0.17–0.90 nmol/L[1] | 170–900 pM |
| 2-hour Fasting C-Peptide | Non-diabetic | Not Specified | 1124 ± 478 pM[2] | 1.12 ± 0.48 nmol/L |
| 2-hour Fasting C-Peptide | Diabetic | Not Specified | 73 ± 22 pM[2] | 0.07 ± 0.02 nmol/L |

Experimental Protocols for C-Peptide Measurement

Accurate quantification of C-Peptide 2 is crucial for metabolic studies. The most common method is the enzyme-linked immunosorbent assay (ELISA). Below is a detailed protocol for a typical sandwich ELISA for rat C-Peptide 2.

Sample Collection and Preparation

- **Animal Fasting:** For fasting C-peptide measurements, rats should be fasted overnight (approximately 12-16 hours) with free access to water. Fasting for up to 16 hours has been shown to have fewer effects on stress markers like corticosterone compared to a 24-hour fast.[3]
- **Blood Collection:** Blood samples can be collected via various methods, such as tail vein, saphenous vein, or cardiac puncture at the terminal endpoint.
- **Serum Preparation:**
 - Collect whole blood into a serum separator tube.
 - Allow the blood to clot at room temperature for 30 minutes.
 - Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C.[4]
 - Aspirate the serum and store it in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.

- Plasma Preparation:
 - Collect whole blood into tubes containing an anticoagulant such as EDTA or heparin.
 - Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C immediately after collection.
 - Collect the plasma and store it in aliquots at -20°C or -80°C.

Sandwich ELISA Protocol for Rat C-Peptide 2

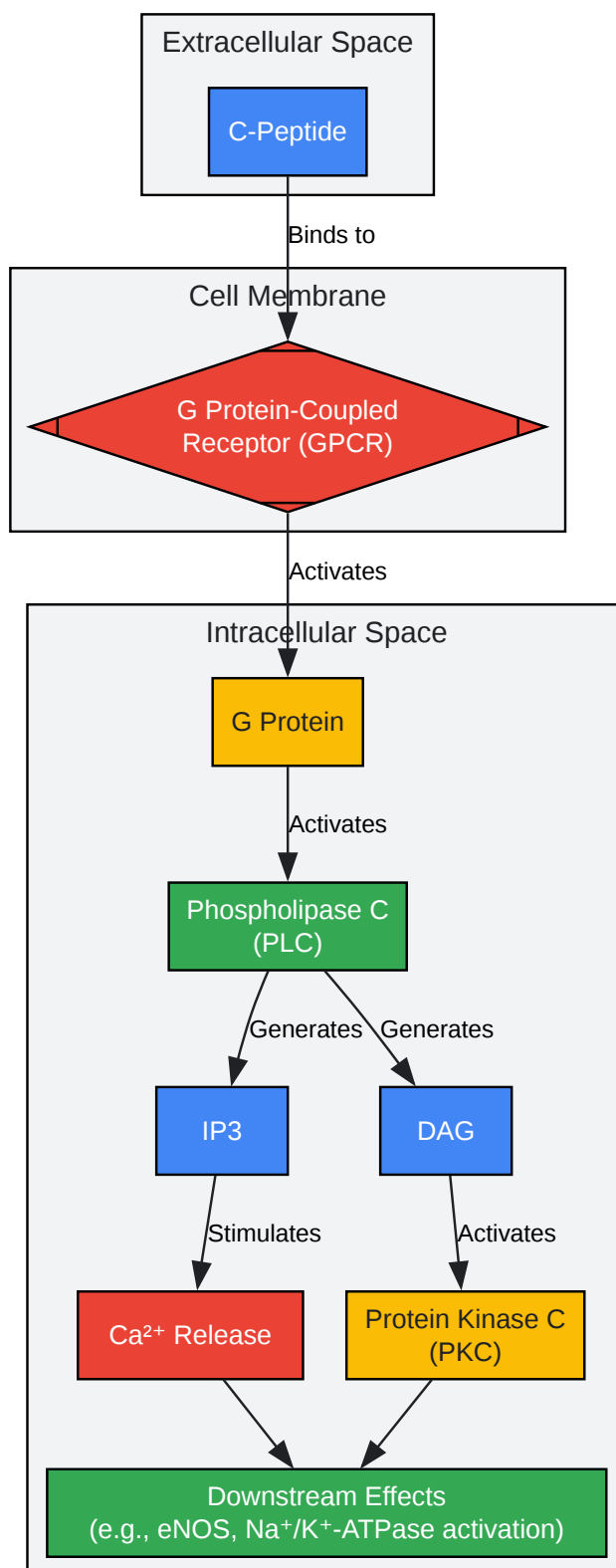
This protocol is a generalized procedure based on commercially available kits. Always refer to the specific manufacturer's instructions for the kit being used.

- Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions. Allow all reagents to reach room temperature before use.
- Plate Preparation: Remove the required number of antibody-coated microplate strips and place them in the plate holder.
- Assay Procedure:
 - Add standards, controls, and samples to the appropriate wells in duplicate.
 - Add the detection antibody to each well.
 - Incubate the plate, typically for 1.5 to 2.5 hours at room temperature, to allow for the formation of the antibody-antigen-antibody sandwich.
 - Wash the wells multiple times with the prepared wash buffer to remove any unbound substances.
 - Add a streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 45 minutes at room temperature).
 - Wash the wells again to remove unbound conjugate.
 - Add the TMB substrate solution to each well. This will react with the HRP to produce a color change.

- Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature).
- Add a stop solution to each well to terminate the reaction. The color will change from blue to yellow.
- Data Analysis:
 - Read the absorbance of each well at 450 nm using a microplate reader.
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Determine the concentration of C-Peptide 2 in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways of C-Peptide

While initially considered biologically inert, C-peptide is now known to exert cellular effects by binding to a cell surface receptor, likely a G protein-coupled receptor (GPCR). This binding initiates intracellular signaling cascades that can influence various cellular functions.

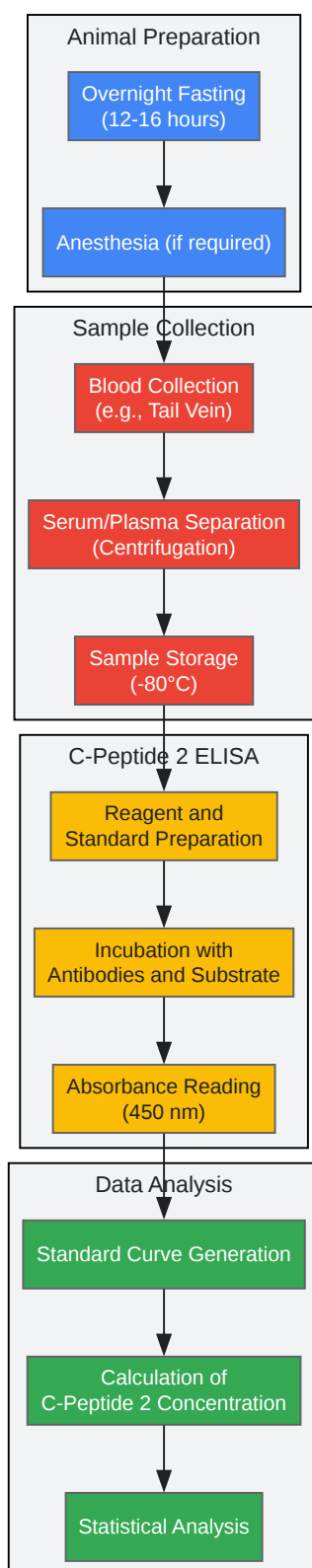


[Click to download full resolution via product page](#)

C-Peptide Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of C-Peptide 2 in Sprague-Dawley rats.



[Click to download full resolution via product page](#)

C-Peptide 2 Quantification Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of Short-Term Fasting in Male Sprague–Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to C-Peptide 2 in Sprague-Dawley Rats]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028955#normal-physiological-range-of-c-peptide-2-in-sprague-dawley-rats]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com